4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Brand Name: Vulcanchem
CAS No.: 41400-00-4
VCID: VC13829068
InChI: InChI=1S/C8H7NO6/c1-2-3(6(10)11)5(8(14)15)9-4(2)7(12)13/h9H,1H3,(H,10,11)(H,12,13)(H,14,15)
SMILES: CC1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C8H7NO6
Molecular Weight: 213.14 g/mol

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid

CAS No.: 41400-00-4

Cat. No.: VC13829068

Molecular Formula: C8H7NO6

Molecular Weight: 213.14 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid - 41400-00-4

Specification

CAS No. 41400-00-4
Molecular Formula C8H7NO6
Molecular Weight 213.14 g/mol
IUPAC Name 4-methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Standard InChI InChI=1S/C8H7NO6/c1-2-3(6(10)11)5(8(14)15)9-4(2)7(12)13/h9H,1H3,(H,10,11)(H,12,13)(H,14,15)
Standard InChI Key GQXVVNWZVFKOGE-UHFFFAOYSA-N
SMILES CC1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O
Canonical SMILES CC1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s pyrrole ring system is aromatic, with delocalized π-electrons contributing to its stability. The methyl group at position 4 introduces steric effects that influence reactivity, while the three carboxylic acid groups provide multiple sites for functionalization. Computational models derived from InChI (InChI=1S/C8H7NO6/c1-2-3(6(10)11)5(8(14)15)9-4(2)7(12)13/h9H,1H3,(H,10,11)(H,12,13)(H,14,15)) confirm a planar geometry optimized for hydrogen bonding and coordination chemistry .

Key Physicochemical Data

The following table summarizes critical properties:

PropertyValueSource
Molecular FormulaC₈H₇NO₆
Molecular Weight213.14 g/mol
IUPAC Name4-methyl-1H-pyrrole-2,3,5-tricarboxylic acid
SMILESCC1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O
LogP0.4177
PSA127.69 Ų

The compound’s low LogP value indicates moderate hydrophilicity, while its high polar surface area (PSA) suggests strong solubility in polar solvents like water or DMSO .

Synthesis and Isolation

Conventional Synthetic Routes

The primary synthesis involves cyclocondensation reactions using α-aminoketones and dicarbonyl compounds. For example, Nicolaus and Mangoni (1958) reported the condensation of methylglyoxal with aminomalonic acid derivatives under acidic conditions to yield the pyrrole tricarboxylic acid framework . Modern adaptations employ microwave-assisted synthesis to reduce reaction times and improve yields .

Isotope-Labeled Derivatives

Recent advances enable the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) for tracer studies. A 2022 study demonstrated the synthesis of [1-¹⁵N]-3-cyano-4-methyl-1H-pyrrole and [¹⁵N,¹³C₄]-1H-pyrrole-2,3,5-tricarboxylic acid using labeled precursors like [¹³C₄]-ethyl bromoacetate . These derivatives are pivotal in metabolic pathway analysis and NMR-based structural studies.

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s trifunctional carboxylic acid groups allow selective derivatization. VulcanChem highlights its role as a building block for kinase inhibitors and antiviral agents. Esterification of the carboxylic acids (e.g., 3-tert-butyl ester 2-methyl ester 5-propyl ester) enhances membrane permeability, a critical factor in prodrug design .

Derivatives and Functional Analogues

Ester Derivatives

Esterification at one or more carboxylic acid sites modulates solubility and reactivity. For instance, methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS 34402-78-3) retains the methyl group while replacing two carboxylic acids with ester functionalities, enhancing its utility in Suzuki-Miyaura coupling reactions .

Stable Isotope-Labeled Forms

The synthesis of [¹⁵N,¹³C₄]-labeled variants enables advanced pharmacokinetic studies. These isotopologues are critical for mass spectrometry-based quantification in biological matrices .

Analytical Characterization

Spectroscopic Profiling

  • NMR: ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 6.78 (s, 1H, pyrrole-H), δ 2.45 (s, 3H, CH₃), and δ 12–14 (broad, 3H, COOH) .

  • MS: ESI-MS (negative mode) shows a dominant [M−H]⁻ peak at m/z 212.03 .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation with a retention time of 6.2 minutes .

Recent Research Directions

Metal-Organic Frameworks (MOFs)

The carboxylic acid groups facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming MOFs with potential applications in gas storage and catalysis .

Bioconjugation Strategies

Site-specific conjugation to monoclonal antibodies via carbodiimide chemistry is being explored for targeted drug delivery systems .

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